5-Chloro-2-(isopropylamino)aniline
Description
Contextualization of Aromatic Amines in Organic Chemistry Research
Aromatic amines, or anilines, are a fundamental class of organic compounds characterized by an amino group attached to an aromatic ring. nist.govprepchem.com Their unique electronic nature, arising from the interaction between the nitrogen lone pair and the aromatic pi-system, makes them versatile building blocks in organic synthesis. nist.govprepchem.com They serve as crucial precursors for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. chemicalbook.comchemicalbook.com The reactivity of the aromatic ring and the amino group can be finely tuned by the introduction of various substituents, leading to a broad spectrum of chemical behaviors and applications.
Rationale for Investigating Substituted Anilines
The investigation of substituted anilines is driven by the desire to understand and control the intricate interplay between a molecule's structure and its properties. The nature, position, and number of substituents on the aniline (B41778) ring profoundly influence its basicity, nucleophilicity, and susceptibility to electrophilic substitution. By systematically studying these effects, chemists can design molecules with tailored reactivity for specific synthetic transformations or with desired biological activities. This structure-property relationship is a cornerstone of modern drug discovery and materials science.
Specific Academic Interest in 5-Chloro-2-(isopropylamino)aniline as a Model Compound
While extensive research on this compound as a specific model compound is not widely documented in publicly available literature, its structure presents several points of academic interest. The presence of a chlorine atom, an isopropylamino group, and a primary amino group on the benzene (B151609) ring creates a unique substitution pattern. This arrangement allows for the study of:
Intramolecular interactions: The potential for hydrogen bonding between the amino groups and with the chlorine atom can influence the compound's conformation and reactivity.
Regioselectivity in further reactions: The electronic effects of the existing substituents will direct the position of any subsequent chemical modifications.
Synthetic methodology development: The synthesis of this multi-substituted aniline provides a case study for developing and optimizing synthetic routes to complex aromatic amines.
The combination of an electron-withdrawing chlorine atom and electron-donating amino groups makes it an interesting substrate for studying reaction mechanisms and the electronic effects of substituents.
Overview of Research Scope and Methodological Approaches
The study of a compound like this compound typically involves a multi-faceted approach. This includes the development of an efficient synthetic route, often starting from commercially available precursors. Once synthesized, the compound's identity and purity are confirmed using a suite of analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for elucidating the molecular structure. Further research could explore its reactivity in various organic reactions, its potential as a ligand for metal catalysts, or its biological properties.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-N-propan-2-ylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZYUYHBBMUCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370918 | |
| Record name | 4-Chloro-N~1~-(propan-2-yl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89659-68-7 | |
| Record name | 4-Chloro-N~1~-(propan-2-yl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 5 Chloro 2 Isopropylamino Aniline
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
The aromatic ring of 5-Chloro-2-(isopropylamino)aniline is activated towards electrophilic attack by the presence of the amino and isopropylamino groups, which are both ortho-, para-directing. However, the bulky isopropyl group and the deactivating, yet ortho-, para-directing, chloro substituent introduce complexity in predicting the regioselectivity of these reactions.
Nitration Reactions
Direct nitration of anilines is often challenging due to the high reactivity of the amino group, which can lead to oxidation and the formation of undesired byproducts. In acidic conditions, the amino group can be protonated to form an anilinium ion, which is a meta-directing group. To achieve controlled nitration, protection of the amino group, typically through acetylation, is a common strategy.
Hypothetical Nitration Reaction Data:
| Reactant | Reagents | Major Product(s) (Predicted) | Reaction Conditions (Predicted) |
| N-(5-chloro-2-(isopropylamino)phenyl)acetamide | HNO₃, H₂SO₄ | N-(4-nitro-5-chloro-2-(isopropylamino)phenyl)acetamide | 0-5 °C |
| N-(4-nitro-5-chloro-2-(isopropylamino)phenyl)acetamide | HCl, H₂O | 4-Nitro-5-chloro-2-(isopropylamino)aniline | Reflux |
Sulfonation Reactions
Similar to nitration, the sulfonation of anilines can be complex. The reaction of aniline (B41778) with sulfuric acid can lead to the formation of anilinium hydrogen sulfate, which upon heating can rearrange to sulfanilic acid. For this compound, the position of sulfonation would be influenced by the existing substituents. The amino and isopropylamino groups would direct the incoming sulfonic acid group to the ortho and para positions, while the chloro group would also direct to its ortho and para positions. Steric hindrance from the isopropyl group would likely play a significant role in determining the final product distribution.
Predicted Sulfonation Products:
| Reactant | Reagents | Major Product(s) (Predicted) |
| This compound | Fuming H₂SO₄ | 4-Amino-2-chloro-5-(isopropylamino)benzenesulfonic acid and/or 2-Amino-4-chloro-5-(isopropylamino)benzenesulfonic acid |
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are generally not successful with anilines. wikipedia.orgmt.commasterorganicchemistry.com The Lewis acid catalyst (e.g., AlCl₃) required for the reaction readily forms a complex with the non-bonding electrons of the nitrogen atom in the amino group. wikipedia.orgyoutube.com This deactivates the aromatic ring towards further electrophilic attack.
To circumvent this, the amino group must first be protected, for instance, by converting it to an amide. The resulting acetanilide is less basic and does not form a strong complex with the Lewis acid, allowing the Friedel-Crafts reaction to proceed. The acetyl group is still an ortho-, para-director, albeit a less activating one than the amino group.
Reactions Involving the Isopropylamino Moiety
The secondary amine of the isopropylamino group is nucleophilic and can readily participate in reactions such as acylation and sulfonylation.
N-Acylation Reactions
N-acylation of the isopropylamino group can be achieved using acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the HCl produced. This reaction would lead to the formation of an N-acyl derivative.
Illustrative N-Acylation Reaction:
| Reactant | Acylating Agent | Product |
| This compound | Acetyl chloride | N-(5-chloro-2-(N-isopropylacetamido)phenyl)amine |
N-Sulfonylation Reactions
The isopropylamino group can also undergo N-sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. core.ac.ukresearchgate.net This reaction is a common method for the synthesis of sulfonamides.
Representative N-Sulfonylation Reaction Data:
| Reactant | Sulfonylating Agent | Base | Product |
| This compound | p-Toluenesulfonyl chloride | Pyridine (B92270) | N-(5-chloro-2-(N-isopropyl-4-methylphenylsulfonamido)phenyl)amine |
N-Oxidation Processes
The oxidation of the nitrogen atom in N-alkylated anilines can lead to various products, including N-oxides, or can result in N-dealkylation. While specific studies on the N-oxidation of this compound are not extensively documented in the literature, the reactivity can be inferred from studies on analogous N-alkylanilines.
The oxidation of N-alkyl anilines, such as N-methyl and N-ethyl aniline, with reagents like peroxomonophosphoric acid (PMPA), proceeds via an oxygen atom transfer mechanism. youtube.com Similarly, N,N-dialkylaniline N-oxides can be synthesized and subsequently used in further synthetic transformations. nih.gov These N-oxides can undergo reactions like the Polonovski reaction, where treatment with acetic anhydride or ferrous salts leads to N-dealkylation, yielding a secondary amine and an aldehyde. academie-sciences.fr
Manganese and iron complexes are also known to catalyze the oxidative N-demethylation of N,N-dimethylanilines in the presence of co-oxidants like peroxyacetic acid (PAA), m-chloroperbenzoic acid (m-CPBA), and tert-butyl hydroperoxide (TBHP). acs.org These reactions are significant in biological systems for the metabolism of xenobiotics and have synthetic applications. academie-sciences.fr
For this compound, a secondary amine, oxidation could potentially lead to the corresponding N-oxide, a nitrone, or under more forceful conditions, proceed to N-dealkylation, cleaving the isopropyl group to yield 2-amino-5-chloroaniline and acetone (B3395972). The specific outcome would depend heavily on the chosen oxidant and reaction conditions. The presence of the chloro and isopropylamino groups on the aromatic ring would also influence the electronic environment of the nitrogen atom and, consequently, its susceptibility to oxidation. researchgate.net
Formation of Imines and Related Derivatives
The reaction between an amine and a carbonyl compound (aldehyde or ketone) is a fundamental route to the formation of imines (for primary amines) or iminium ions (for secondary amines). rsc.org this compound, being a secondary amine, reacts with aldehydes and ketones to form a tetrahedral carbinolamine intermediate. This intermediate is then protonated, and subsequent elimination of a water molecule leads to the formation of a resonance-stabilized iminium ion.
This condensation is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. rsc.org The reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction, often by azeotropic distillation. rsc.org Various modern methods utilize heterogeneous catalysts like Amberlyst® 15 or proceed under solvent-free conditions to afford imines in high yields. rsc.orgnih.gov
Given that this compound is a secondary amine, its reaction with a carbonyl compound would yield a tertiary iminium salt. These iminium ions are valuable synthetic intermediates themselves, as they are more reactive towards nucleophiles than the parent carbonyl compound and can participate in subsequent reactions such as reductive amination. rsc.org
Table 1: Representative Conditions for Imine/Iminium Ion Formation from Amines and Carbonyls
| Amine Substrate | Carbonyl Substrate | Catalyst/Reagent | Solvent | Conditions | Product Type | Reference |
| Primary Amines | Aromatic Aldehydes | Amberlyst® 15 | Neat (Solvent-free) | Room Temperature | Imine | rsc.org |
| Anilines | Aldehydes/Ketones | Rhodium(I) complex | Dichloromethane | Room Temperature | Imine | nih.gov |
| Primary Amines | Aldehydes/Ketones | Acid catalysis | Toluene | Reflux (Dean-Stark) | Imine | rsc.org |
| Secondary Amines | Aldehydes/Ketones | Acid catalysis | - | - | Iminium Ion | rsc.org |
Reactions Involving the Chloro Substituent
The chlorine atom on the aromatic ring of this compound is a key site for functionalization, enabling a variety of substitution and coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. acs.org The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. organic-chemistry.org The rate of SNAr is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate.
In the case of this compound, the chloro group is para to the electron-donating isopropylamino group and meta to the primary amino group. The presence of electron-donating groups deactivates the ring towards nucleophilic attack, making SNAr reactions on this substrate inherently difficult. Consequently, displacing the chloro substituent requires highly reactive nucleophiles and often harsh reaction conditions, such as high temperatures or pressures. While specific SNAr studies on this compound are scarce, research on other chloroanilines shows that substitution with nucleophiles like thiolates is possible, though less facile than on rings activated by EWGs.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro substituent of this compound serves as a handle for such transformations. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst design have enabled their efficient use in a variety of coupling reactions.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an aryl halide to form a biaryl compound. Modern catalysts, often employing bulky electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, are effective for the coupling of aryl chlorides. Reactions involving aniline substrates, even unprotected ones, have been successfully demonstrated, suggesting that this compound could be a viable substrate for synthesizing complex biaryl amines.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. While aryl chlorides are challenging substrates, appropriate selection of the palladium catalyst, ligand, and base can facilitate the reaction. The intramolecular version of the Heck reaction is particularly useful for synthesizing heterocyclic compounds.
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system. The coupling of aryl chlorides often requires higher temperatures and specific ligand systems to proceed efficiently. Copper-free protocols have also been developed.
Table 2: Representative Conditions for Cross-Coupling Reactions of Aryl Chlorides
| Reaction | Catalyst / Ligand | Base | Solvent | Conditions | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 80-110 °C | |
| Suzuki-Miyaura | [(NHC)PdCl₂(Aniline)] | K₂CO₃ | Dioxane/H₂O | 100 °C | |
| Heck | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100-120 °C | |
| Heck | [(P(NC₅H₁₀)₃)₂PdCl₂] | K₂CO₃ | NMP | 100 °C | |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | Room Temp - Reflux | |
| Sonogashira | Pd(OAc)₂ / Ferrocenyl-isoxazoline ligand | Cs₂CO₃ | Toluene | 110 °C |
Reduction of the Halogen (Dehalogenation)
The removal of the chlorine atom from this compound, known as dehalogenation or hydrodehalogenation, can be achieved through various reductive methods. This transformation yields the parent aniline derivative, N²-isopropylbenzene-1,2-diamine.
Catalytic transfer hydrogenation is an effective method for this purpose. This technique uses a hydrogen donor, such as formic acid, ammonium (B1175870) formate, or an alcohol (e.g., 2-butanol), in the presence of a transition metal catalyst. Palladium- and rhodium-based catalysts are commonly employed. For instance, Cp*Rh complexes have been shown to catalyze the transfer hydrodechlorination of aryl chlorides with high functional group tolerance. Similarly, palladium catalysts in the presence of formate salts can achieve hydrodehalogenation.
Another approach is catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C). However, this method can sometimes be too aggressive, leading to the reduction of other functional groups. rsc.org Careful control of reaction conditions is necessary to achieve selective dehalogenation without affecting other parts of the molecule.
Cyclization and Annulation Reactions Incorporating this compound
The structure of this compound, featuring two amino groups in a 1,2-relationship on the benzene (B151609) ring (a substituted o-phenylenediamine), makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems.
Formation of Benzimidazoles: One of the most common reactions of o-phenylenediamines is their condensation with carboxylic acids or their derivatives (aldehydes, esters, nitriles) to form benzimidazoles. For example, reacting an o-phenylenediamine with an aldehyde, often in the presence of an oxidizing agent or a catalyst, leads to the corresponding 2-substituted benzimidazole (B57391). D-glucose has been identified as a renewable C1 synthon for this transformation.
Formation of Quinoxalines: The reaction of o-phenylenediamines with α-dicarbonyl compounds (e.g., glyoxal, 2,3-butanedione) is a classical and straightforward method for synthesizing quinoxalines. The reaction proceeds through a double condensation, forming the six-membered pyrazine ring fused to the benzene ring.
Formation of Benzimidazolones: Cyclization with a one-carbon carbonyl equivalent, such as phosgene, carbonyldiimidazole (CDI), or even carbon dioxide under certain catalytic conditions, can yield 2-benzimidazolones.
Palladium-Catalyzed Annulations: More advanced strategies can utilize both the amino group and the chloro substituent. For instance, palladium-catalyzed intramolecular cyclizations of precursors derived from chloroanilines can lead to the formation of five-, six-, or seven-membered rings, such as indoles, carbazoles, and dibenzazepines, with the specific product often being controlled by the choice of ligand.
Formation of Indoles and Quinoline Derivatives
The ortho-diamine-like structure of this compound makes it a potential precursor for the synthesis of fused heterocyclic systems like indoles and quinolines, which are core scaffolds in many pharmaceutical and materials science applications.
Indole Synthesis: The formation of indole rings from aniline derivatives is a cornerstone of heterocyclic chemistry. One plausible route for converting this compound would be through a variation of the Gassman indole synthesis. This method involves the reaction of an aniline with a β-carbonyl sulfide. For instance, the Gassman synthesis has been successfully applied to related chloroanilines, such as the synthesis of 2,4-dimethyl-7-chloroindole from 2-chloro-5-methylaniline. researchgate.net The general process initiates with N-chlorination of the aniline, followed by reaction with a thioether to form a sulfonium salt, which then undergoes a umn.eduijcrt.org-sigmatropic rearrangement and subsequent cyclization and desulfurization to yield the indole. researchgate.net Applying this logic, this compound could potentially be converted into a substituted 7-chloro-4-(isopropylamino)indole.
Another potential pathway is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an ortho-haloaniline with an alkyne. While our subject compound has the amino groups ortho to each other, palladium-catalyzed cyclization strategies involving N-alkenylanilines are also well-established for forming indoles. researchgate.net
Quinoline Synthesis: Quinolines are traditionally synthesized from anilines via several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses. organic-chemistry.org The Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a particularly relevant potential pathway. While this compound itself is not an aryl ketone, it could be a synthon for quinoline formation when reacted with appropriate dicarbonyl compounds or their equivalents. For example, modern quinoline syntheses often involve the cyclization of 2-aminoaryl alcohols with ketones or nitriles, catalyzed by transition metals like cobalt. mdpi.com The reaction of this compound with α,β-unsaturated carbonyl compounds, analogous to the Doebner-Miller reaction, could also be envisioned to produce substituted quinolines. organic-chemistry.org
Recent advances also include oxidative annulation strategies where anilines react with various partners such as alkynes, aldehydes, or even DMSO (acting as a C1 source) under catalytic conditions to build the quinoline core. organic-chemistry.orgmdpi.com
Synthesis of Nitrogen-Containing Heterocycles
Beyond indoles and quinolines, the vicinal diamine structure of this compound makes it a versatile building block for a variety of other nitrogen-containing heterocycles.
Benzimidazoles and Related Systems: The most direct application of ortho-phenylenediamines is in the synthesis of benzimidazoles. This is typically achieved through the Phillips condensation, which involves reacting the diamine with an aldehyde or a carboxylic acid (or its derivative) under acidic or high-temperature conditions. Reacting this compound with an aldehyde (RCHO), for example, would be expected to yield a 1-isopropyl-4-chloro-2-substituted-1H-benzimidazole.
Triazoles and Other Heterocycles: More complex heterocyclic systems can also be accessed. For example, a metal-free, B(C₆F₅)₃-catalyzed dehydrogenative cyclization of anilines with N-tosylhydrazones has been reported for the synthesis of 1,2,4-triazoles. nih.govscispace.com This reaction proceeds through the formation of a Lewis adduct, followed by intermolecular amination and intramolecular cyclization. nih.govscispace.com The application of this methodology to this compound could provide access to novel triazole structures.
The table below summarizes potential heterocyclic products from the reaction of this compound with various reagents, based on established synthetic methods for related anilines.
| Reagent Class | Heterocyclic Product | Potential Synthetic Method |
| β-Keto-sulfide | Substituted Indole | Gassman Synthesis |
| α,β-Unsaturated Ketone | Substituted Quinoline | Doebner-Miller Reaction |
| Carboxylic Acid/Aldehyde | Substituted Benzimidazole | Phillips Condensation |
| N-Tosylhydrazone | Substituted Triazole | B(C₆F₅)₃-catalyzed Cyclization |
Oxidation and Reduction Chemistry of this compound
The redox chemistry of this compound is centered on the electron-rich amino groups and the aromatic ring, with the chloro-substituent also playing a significant role.
Electrochemical Oxidation Studies
The oxidation potential is highly sensitive to the nature and position of substituents on the aromatic ring. rsc.orgresearchgate.net The isopropylamino group, being an electron-donating group (EDG), would lower the oxidation potential, making the molecule easier to oxidize compared to unsubstituted aniline. Conversely, the chloro group is an electron-withdrawing group (EWG) through induction, which would increase the oxidation potential. The net effect will depend on the balance of these electronic influences. Computational studies on substituted anilines have shown a strong correlation between oxidation potentials and various molecular properties, including the energy of the highest occupied molecular orbital (HOMO). umn.edursc.org
The products of aniline oxidation are often complex and depend on the reaction conditions. The initial radical cation can undergo coupling reactions, typically at the para-position relative to the amino group, leading to the formation of dimers (like substituted benzidines and p-aminodiphenylamines) and eventually polymers (polyaniline). researchgate.net In the case of this compound, the para-position to the primary amine is blocked by the chloro group, which would likely direct coupling to other positions or favor different reaction pathways. Studies on 3-chloro-2-methylaniline have shown that electrochemical oxidation on a platinum electrode is a fast, one-electron process that is controlled by both diffusion and adsorption. ijcrt.org
Catalytic Hydrogenation of Aromatic Systems
Catalytic hydrogenation of chloroanilines presents a key challenge: selectively reducing other functional groups or the aromatic ring itself without cleaving the carbon-chlorine bond (hydrodechlorination). rsc.orgacs.org
The C-Cl bond in chloroanilines is susceptible to hydrogenolysis, particularly with catalysts like palladium on carbon (Pd/C) under standard conditions. However, high selectivity can be achieved by carefully selecting the catalyst and reaction conditions. For instance, zirconia-supported gold (Au/ZrO₂) catalysts have been shown to be highly effective for the selective hydrogenation of the nitro group in chloronitrobenzenes to form chloroanilines, with minimal dechlorination. rsc.org This indicates that under specific catalytic systems, the C-Cl bond can remain intact.
If the goal were to hydrogenate the aromatic ring of this compound to produce a substituted cyclohexylamine, harsh conditions (high pressure and temperature) and specific catalysts, such as rhodium or ruthenium, would likely be required. However, the risk of hydrodechlorination would be significant under such forcing conditions. Conversely, if another reducible group were present on the molecule, catalysts like Au/ZrO₂ or modified nickel catalysts could potentially allow for its selective reduction while preserving both the aromatic ring and the chloro-substituent. rsc.orggoogle.com
The table below outlines expected outcomes based on research into related compounds.
| Reaction | Catalyst System (Example) | Expected Outcome for this compound | Finding from Related Studies |
| Electrochemical Oxidation | Platinum Electrode | Formation of radical cation, followed by dimerization/polymerization. | Oxidation of substituted anilines leads to radical cations that couple to form dimers and polymers. nih.govresearchgate.net |
| Catalytic Hydrogenation | Au/ZrO₂ | Preservation of the C-Cl bond during hydrogenation of other functional groups. | Au/ZrO₂ is selective for nitro group reduction without dechlorination in chloronitrobenzenes. rsc.org |
| Catalytic Hydrogenation | Rh/C or Ru/C (Harsh Conditions) | Hydrogenation of the aromatic ring, with high risk of C-Cl bond cleavage. | Hydrogenation of aromatic rings requires potent catalysts and often leads to hydrodehalogenation. acs.org |
Synthesis of N-Substituted Analogs of this compound
The formation of amide derivatives is a common strategy in medicinal chemistry to introduce a range of functional groups and modulate biological activity. nih.gov The synthesis of N-acyl derivatives of this compound can be achieved through the reaction of the secondary amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride. The reaction is typically carried out in the presence of a base, like pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Alternatively, direct coupling with a carboxylic acid using a peptide coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) provides another route to the desired amide products. This method is particularly useful for more complex or sensitive substrates. nih.gov The resulting N-[4-chloro-2-(isopropylamino)phenyl]amides possess a new substituent R-group originating from the acylating agent.
Table 1: Synthesis of Amide Derivatives
| Reactant (Acyl Chloride/Anhydride) | Product Name | Product Structure |
|---|---|---|
| Acetyl chloride | N-(4-chloro-2-(isopropylamino)phenyl)acetamide | |
| Benzoyl chloride | N-(4-chloro-2-(isopropylamino)phenyl)benzamide |
Sulfonamides are a critical class of compounds with a broad spectrum of applications. The synthesis of sulfonamide derivatives from this compound involves the reaction of the secondary amine with a sulfonyl chloride (R-SO₂Cl). ijarsct.co.inresearchgate.net This reaction, known as sulfonylation, is typically performed in the presence of a base like pyridine to scavenge the HCl generated during the reaction. ekb.eg The nature of the 'R' group on the sulfonyl chloride can be varied widely, encompassing alkyl, aryl, and heterocyclic moieties, thereby allowing for extensive structural diversification. scispace.com This derivatization replaces the hydrogen on the secondary amine with a sulfonyl group, significantly impacting the electronic properties and acidity of the nitrogen atom.
Table 2: Synthesis of Sulfonamide Derivatives
| Reactant (Sulfonyl Chloride) | Product Name | Product Structure |
|---|---|---|
| Benzenesulfonyl chloride | N-(4-chloro-2-(isopropylamino)phenyl)benzenesulfonamide | |
| p-Toluenesulfonyl chloride | N-(4-chloro-2-(isopropylamino)phenyl)-4-methylbenzenesulfonamide |
Urea and thiourea (B124793) motifs are prevalent in many biologically active molecules. nih.gov The synthesis of these derivatives from this compound is typically achieved by reacting the secondary amine with an isocyanate (R-N=C=O) or an isothiocyanate (R-N=C=S), respectively. nih.gov This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate. The reaction generally proceeds under mild conditions and does not require a catalyst. This method allows for the introduction of a second R-group, providing a straightforward way to build molecular complexity and explore structure-activity relationships.
Table 3: Synthesis of Urea and Thiourea Derivatives
| Reagent | Product Type | Product Structure |
|---|---|---|
| Phenyl isocyanate | Urea | |
| Methyl isothiocyanate | Thiourea |
Quaternary ammonium salts are compounds that feature a positively charged nitrogen atom with four organic substituents, making them permanently charged regardless of pH. wikipedia.org To synthesize a quaternary ammonium salt from this compound, a two-step process is generally required. First, the secondary amine is converted to a tertiary amine via reaction with an alkylating agent (e.g., an alkyl halide like methyl iodide) in the presence of a weak base. This step introduces a new alkyl group onto the nitrogen. The second step involves the reaction of the resulting tertiary amine with another molecule of an alkylating agent. This reaction, known as the Menshutkin reaction, results in the formation of the quaternary ammonium salt, where the nitrogen atom is bonded to the isopropyl group, the 4-chlorophenyl ring, and two additional alkyl groups. nih.gov The specific counter-ion (e.g., iodide, bromide, chloride) is determined by the halide used in the alkylation steps.
Table 4: Synthesis of Quaternary Ammonium Salts
| Tertiary Amine Intermediate | Alkylating Agent | Product Name | Product Structure |
|---|---|---|---|
| N-(4-chlorophenyl)-N-isopropylmethyl-amine | Methyl Iodide | (4-chlorophenyl)(isopropyl)dimethylammonium iodide |
Development of Aromatic Ring-Substituted Derivatives
Beyond modifying the amine group, the aromatic ring of this compound can also be derivatized. This allows for the modulation of electronic properties, lipophilicity, and steric bulk of the core structure.
The introduction of additional halogen atoms onto the benzene ring can be achieved through electrophilic aromatic substitution. The existing substituents—the activating isopropylamino group (-NH-iPr) and the deactivating but ortho-, para-directing chloro group (-Cl)—govern the position of the incoming electrophile. The strongly activating amino group directs incoming substituents primarily to the positions ortho and para to it (positions 3, 4, and 6). Position 5 is blocked by chlorine, and position 2 holds the isopropylamino group. Therefore, halogenation is expected to occur at positions 3, 4, or 6.
Standard halogenating agents like bromine (Br₂) in acetic acid or N-chlorosuccinimide (NCS) can be used. For instance, reaction with hydrochloric acid and an oxidizing agent like hydrogen peroxide can also introduce another chlorine atom onto the ring. mdpi.com The precise location of the new halogen can sometimes be a mixture of isomers, depending on the reaction conditions and the steric hindrance imposed by the isopropyl group.
Table 5: Synthesis of Aromatic Ring-Substituted Derivatives
| Halogenating Agent | Expected Product Name(s) | Potential Product Structure(s) |
|---|---|---|
| Bromine (Br₂) | 2-Bromo-5-chloro-N-isopropylaniline / 4-Bromo-5-chloro-2-(isopropylamino)aniline | / |
Alkylation and Arylation of the Aromatic Ring
The aromatic ring of this compound possesses sites that can be targeted for alkylation and arylation, although direct electrophilic substitution reactions like Friedel-Crafts alkylation are often complicated by the presence of the activating amino group, which can coordinate with the Lewis acid catalyst. Modern cross-coupling methodologies provide more controlled and regioselective approaches.
Arylation: Palladium-catalyzed C-H arylation represents a powerful tool for modifying aniline scaffolds. While direct C-H functionalization of the specific title compound is not widely documented, methods developed for similar anilines are applicable. For instance, ligand-promoted meta-C-H arylation of anilines has been achieved using a combination of a palladium catalyst and a specialized pyridine-type ligand. nih.gov This strategy typically directs arylation to the position meta to the amino group. In the case of this compound, the primary amino group would direct arylation to the C3 and C5 positions. However, the C5 position is already substituted with a chloro group. Therefore, arylation would be expected at the C3 position. Another approach involves directing the arylation to the para-position relative to the amino group by employing a removable shielding group on the nitrogen atom. nih.gov
Table 1: Potential Arylation Strategies for Aniline Scaffolds
| Reaction Type | Reagents & Conditions | Expected Outcome for this compound | Reference |
|---|---|---|---|
| Pd-Catalyzed meta-C-H Arylation | Aryl Iodide, Pd(OAc)₂, Ligand (e.g., 3-acetylamino-2-hydroxypyridine), Base, Solvent (e.g., CHCl₃), Heat | Arylation at the C3 position of the aromatic ring. | nih.gov |
| Pd-Catalyzed para-C-H Arylation | Aryl Halide, Pd Catalyst, Bulky Phosphine Ligand, Removable N-shielding group (e.g., trityl), Base (e.g., LiN(SiMe₃)₂) | Arylation at the C6 position (para to the primary amine). | nih.gov |
Nitrile and Carboxylic Acid Functionalization
The introduction of nitrile (–C≡N) and carboxylic acid (–COOH) groups onto the this compound framework significantly enhances its utility as a building block, particularly for creating novel heterocyclic systems or mimics of biogenic molecules.
Nitrile Functionalization: A nitrile group can be introduced onto the aromatic ring through several methods. A classic approach is the Sandmeyer reaction, which involves the diazotization of the primary amino group followed by treatment with a cyanide salt, typically copper(I) cyanide. This would replace the primary amino group at the C2 position with a nitrile. Alternatively, palladium-catalyzed cyanation reactions using aryl halides as substrates offer a direct route. Given the starting material has a chloro-substituent, this position could potentially be targeted for cyanation, although this often requires harsh conditions and may compete with other reactive sites.
Carboxylic Acid Functionalization: Once a nitrile group has been introduced, it can be readily converted to a carboxylic acid through hydrolysis under either acidic or basic conditions. ebsco.comyoutube.comyoutube.com This two-step sequence (functionalization to nitrile followed by hydrolysis) is a common and reliable method for installing a carboxylic acid group on an aromatic ring. researchgate.netlibretexts.org
Table 2: Representative Functionalization Reactions
| Target Functional Group | Method | Typical Reagents | Description | Reference |
|---|
Heterocyclic Derivatives Derived from this compound
As a substituted ortho-phenylenediamine, this compound is an ideal precursor for the synthesis of a variety of fused heterocyclic systems. The two amino groups, one primary and one secondary, can react with bifunctional electrophiles to form five- or six-membered rings fused to the benzene core.
Pyrimidine (B1678525) Derivatives Incorporating Aniline Moieties
While ortho-phenylenediamines are not the typical starting materials for de novo pyrimidine synthesis, the aniline functionality within this compound can be readily incorporated into pre-existing pyrimidine rings. A common synthetic route is the nucleophilic aromatic substitution (SNAr) reaction of the aniline with a halogenated pyrimidine, such as 2,4-dichloropyrimidine. The primary amine of this compound is expected to be more nucleophilic than the sterically hindered secondary amine and would preferentially displace a chlorine atom on the pyrimidine ring. This approach has been used to create libraries of 2-substituted aniline pyrimidine derivatives. nih.govwipo.int
Table 3: Synthesis of Pyrimidine Derivatives
| Reactant | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| 2,4-Dichloropyrimidine | K₂CO₃, DMF, 80 °C | 2-(Anilino)-4-chloropyrimidine derivative | nih.gov |
| Substituted 4-Chloroquinazolinamine | Isopropanol, reflux | 4-Anilinoquinazoline derivative | nih.gov |
Benzimidazole and Benzoxazole (B165842) Derivatives
Benzimidazoles: The condensation of ortho-phenylenediamines with aldehydes or carboxylic acids (or their derivatives) is a fundamental and widely used method for constructing the benzimidazole ring system. organic-chemistry.org Reacting this compound with an aldehyde would lead to the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation (often in situ) to yield a 1-isopropyl-6-chloro-2-substituted-1H-benzimidazole. nih.gov Using a carboxylic acid, often under dehydrating conditions, achieves a similar outcome.
Benzoxazoles: The synthesis of benzoxazoles typically requires an ortho-aminophenol as the starting material. organic-chemistry.orgnih.gov Direct synthesis from an ortho-phenylenediamine like this compound is not a standard transformation, as it would necessitate the conversion of one of the amino groups into a hydroxyl group, a non-trivial process. However, some methods describe the synthesis of benzoxazoles from o-nitroanilines or other precursors under specific reductive or rearrangement conditions, but direct cyclization from the diamine is not common. organic-chemistry.org For instance, 5-chloro-1,3-benzoxazol-2(3H)-one can be synthesized from 2-amino-4-chlorophenol, highlighting the need for the o-aminophenol scaffold. nih.govscienceopen.com
Table 4: Synthesis of Benzimidazole Derivatives
| Co-reactant | General Conditions | Product | Reference |
|---|---|---|---|
| Aldehyd (R-CHO) | Oxidant (e.g., air, H₂O₂), often with acid or base catalyst, various solvents | 6-Chloro-1-isopropyl-2-substituted-1H-benzimidazole | organic-chemistry.org |
| Carboxylic Acid (R-COOH) | High temperature, dehydrating agent (e.g., polyphosphoric acid) | 6-Chloro-1-isopropyl-2-substituted-1H-benzimidazole | nih.gov |
Quinazoline and Quinoxaline Derivatives
Quinoxalines: The synthesis of quinoxalines is one of the most direct applications of ortho-phenylenediamines. It involves the condensation reaction with a 1,2-dicarbonyl compound (an α-dicarbonyl). niscpr.res.innih.gov The reaction of this compound with compounds like glyoxal, diacetyl, or benzil (B1666583) in a suitable solvent like ethanol (B145695) or acetic acid typically proceeds readily to afford the corresponding 6-chloro-1-isopropyl-1,2-dihydroquinoxaline, which can then be oxidized to the aromatic quinoxaline. derpharmachemica.comnih.gov
Quinazolines: Quinazolines are generally synthesized from ortho-amino-substituted benzonitriles or benzamides. organic-chemistry.orgorganic-chemistry.org While not a direct cyclization partner, this compound can be converted into a suitable precursor. For example, acylation of the primary amino group followed by cyclization with a one-carbon synthon (like formic acid or an orthoester) could potentially lead to a quinazolinone derivative. More direct methods have been developed using iridium-catalyzed C-H activation and annulation with a suitable coupling partner. rsc.org
Table 5: Synthesis of Quinoxaline and Quinazoline Derivatives
| Target Heterocycle | Co-reactant | General Conditions | Product Type | Reference |
|---|---|---|---|---|
| Quinoxaline | 1,2-Dicarbonyl (e.g., benzil) | Ethanol or Acetic Acid, reflux | 6-Chloro-2,3-disubstituted-1-isopropyl-1,2-dihydroquinoxaline | niscpr.res.inderpharmachemica.com |
| Quinazoline | N/A (via C-H activation) | [Cp*IrCl₂]₂, AgSbF₆, base, coupling partner | 2-Substituted Quinazoline | rsc.org |
| Quinazolinone | 2-Aminobenzamide and aldehyde | Iodine, ethanol, reflux | 2-Substituted Quinazolin-4(3H)-one | nih.gov |
Stereoselective Synthesis of Chiral Analogs
The parent molecule, this compound, is achiral. Chirality can be introduced into its derivatives through subsequent reactions that create one or more stereocenters. The synthesis of such chiral analogs in an enantiomerically pure or enriched form requires stereoselective methods.
For example, when synthesizing benzimidazole derivatives using a chiral aldehyde, a pair of diastereomers would be formed. These could potentially be separated by chromatography. A more elegant approach involves asymmetric catalysis. For instance, the enantioselective addition of other nucleophiles to imines derived from the aniline could be catalyzed by a chiral Lewis acid or Brønsted acid.
While specific examples detailing the stereoselective synthesis of chiral analogs directly from this compound are not prominent in the literature, general methods for the asymmetric synthesis of related heterocyclic cores are well-established. nih.govmdpi.comnih.gov For instance, chiral sulfonimidamides have been synthesized via enantiospecific nucleophilic substitution, a strategy that could be adapted for aniline-derived products. wur.nl These established asymmetric methodologies could be applied to the derivatives discussed in the preceding sections to generate novel chiral compounds for various applications.
Conclusion
5-Chloro-2-(isopropylamino)aniline represents an intriguing example of a multi-substituted aniline (B41778). While specific research focusing on this compound is not extensively documented, its structure suggests significant potential for investigation in the realms of synthetic methodology, physical organic chemistry, and medicinal chemistry. The exploration of its synthesis and reactivity can contribute to a deeper understanding of the fundamental principles that govern the behavior of substituted aromatic compounds. Further research is warranted to fully elucidate the properties and potential applications of this and related molecules.
Advanced Spectroscopic Characterization Techniques for 5 Chloro 2 Isopropylamino Aniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR for Proton Environment Elucidation
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of 5-Chloro-2-(isopropylamino)aniline is expected to exhibit distinct signals corresponding to the aromatic protons, the amine proton, and the protons of the isopropyl group. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aniline (B41778) ring.
The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons. The isopropyl group should present as a doublet for the six equivalent methyl protons and a septet for the single methine proton, a characteristic pattern for this functional group. The amine proton signal may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 6.5 - 7.2 | Multiplet | - |
| Amine-NH | 3.5 - 4.5 | Broad Singlet | - |
| Isopropyl-CH | 3.6 - 3.8 | Septet | ~ 6.8 |
¹³C NMR for Carbon Backbone Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the positions of the chloro, amino, and isopropylamino substituents.
The spectrum is expected to show six distinct signals for the aromatic carbons, with the carbons directly attached to the nitrogen and chlorine atoms appearing at characteristic downfield and upfield shifts, respectively. The isopropyl group will show two signals, one for the methine carbon and another for the two equivalent methyl carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-N | 145 - 150 |
| Aromatic C-Cl | 120 - 125 |
| Aromatic C-H | 115 - 130 |
| Isopropyl-CH | 45 - 50 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons, and crucially, between the isopropyl methine proton and the isopropyl methyl protons, confirming the isopropyl moiety.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra. For instance, the aromatic C-H signals in the ¹³C spectrum can be assigned to their corresponding protons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, correlations would be expected between the amine proton and the adjacent aromatic carbons, as well as between the isopropyl protons and the carbon atom of the aniline ring to which the isopropylamino group is attached.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the calculation of the molecular formula with a high degree of confidence.
For this compound, with a molecular formula of C₉H₁₃ClN₂, the theoretical exact mass can be calculated. HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that matches this calculated value to within a few parts per million (ppm), thus confirming the elemental composition. The presence of chlorine would also be evident from the characteristic isotopic pattern, with a signal for the ³⁷Cl isotope appearing at M+2 with roughly one-third the intensity of the molecular ion peak containing the ³⁵Cl isotope.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₃ClN₂ |
| Molecular Weight | 184.67 g/mol synquestlabs.com |
| Theoretical Exact Mass [M]⁺ | 184.0767 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include the N-H stretching vibrations of the secondary amine, the C-H stretches of the aromatic ring and the aliphatic isopropyl group, the C=C stretching of the aromatic ring, and the C-N and C-Cl stretching vibrations. The positions of these bands can provide clues about the molecular structure. For instance, the N-H stretch of the secondary amine is typically found in the region of 3300-3500 cm⁻¹.
Table 4: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (secondary amine) | 3350 - 3450 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2970 |
| Aromatic C=C Stretch | 1500 - 1600 |
| C-N Stretch | 1250 - 1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of an aniline derivative is characterized by absorption bands arising from π → π* and n → π* transitions.
For this compound, the spectrum is expected to show strong absorptions in the UV region. The primary absorption band, corresponding to a π → π* transition of the benzene (B151609) ring, is typically observed at shorter wavelengths. A secondary, less intense band at a longer wavelength is also expected, which is characteristic of the electronic transitions involving the non-bonding electrons of the nitrogen atom. The positions of these absorption maxima (λ_max) are influenced by the substituents on the aniline ring and the solvent used for the analysis.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λ_max (nm) |
|---|---|
| π → π* | ~ 240 - 260 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the most definitive method for determining the atomic and molecular structure of a compound in its crystalline solid state. nih.gov This technique provides unambiguous, high-resolution three-dimensional structural data, including precise bond lengths, bond angles, and torsional angles, which are crucial for understanding molecular conformation and intermolecular interactions like hydrogen bonding. nih.gov
Similarly, the crystal structure of N-(5-Chlorosalicylidene)-2-hydroxy-5-chloroaniline demonstrated the presence of two independent, nearly planar molecules within the asymmetric unit. znaturforsch.com The analysis detailed the intramolecular hydrogen bonds between hydroxyl and imine groups and a significant intermolecular O-H···O hydrogen bond that links neighboring molecules. znaturforsch.com
These examples underscore the power of X-ray crystallography. A hypothetical analysis of this compound would be expected to precisely define the geometry of the isopropylamino group relative to the chlorophenyl ring and map out the network of intermolecular hydrogen bonds involving the amine protons, which govern the crystal packing.
Below is an example of a data table that would be generated from an X-ray crystallographic study, using data from the related compound {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone as an illustration. researchgate.net
| Crystal Parameter | Value |
| Chemical Formula | C₂₀H₁₄ClNO₂ |
| Molecular Weight | 335.77 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.3904 (9) |
| b (Å) | 10.7933 (14) |
| c (Å) | 10.8999 (14) |
| α (°) | 73.120 (2) |
| β (°) | 87.919 (3) |
| γ (°) | 82.953 (3) |
| Volume (ų) | 825.71 (18) |
| Z | 2 |
This interactive table showcases typical crystal data obtained from X-ray diffraction analysis, exemplified by a structurally related Schiff base.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogs
For derivatives of this compound that are chiral, determining the absolute configuration is essential. VCD and ECD are powerful spectroscopic techniques used for this purpose. These methods rely on the differential absorption of left and right circularly polarized light. encyclopedia.pub
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions in a molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it an excellent tool for determining the absolute configuration of chiral molecules in solution.
The modern application of VCD involves comparing the experimental spectrum to a theoretically predicted spectrum generated through quantum chemical calculations, typically using density functional theory (DFT). By calculating the expected VCD spectra for both enantiomers (R and S) of a chiral molecule, a direct comparison with the experimental spectrum allows for unambiguous assignment of the absolute configuration. This technique is broadly applicable to chiral molecules, from small organic compounds to large biopolymers.
Electronic Circular Dichroism (ECD)
ECD spectroscopy is the counterpart to UV-Vis absorption spectroscopy and measures the differential absorption of circularly polarized ultraviolet and visible light, which corresponds to electronic transitions. encyclopedia.pub The resulting ECD spectrum, characterized by positive or negative Cotton effects, is a unique fingerprint of a specific enantiomer.
For molecules containing multiple chromophores (light-absorbing groups), the exciton chirality method can be a powerful tool for assigning absolute configuration. encyclopedia.pub This method analyzes the coupling of the electronic transitions of two or more chromophores. The spatial orientation of these chromophores dictates the sign of the resulting ECD signal (a "couplet"). A positive chirality (clockwise arrangement of transition dipoles) results in a positive exciton couplet, while a negative chirality (counter-clockwise arrangement) gives a negative couplet. encyclopedia.pub For chiral analogs of this compound, the aromatic ring itself acts as a chromophore, and its interaction with other chromophoric groups in a chiral derivative would produce a characteristic ECD spectrum, allowing for stereochemical assignment.
The table below summarizes the key aspects of these chiroptical techniques for the analysis of chiral analogs.
| Technique | Principle | Information Obtained |
| VCD | Differential absorption of left and right circularly polarized infrared light by vibrational transitions. | Absolute configuration, solution-state conformation. |
| ECD | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions. | Absolute configuration, detection of chromophore interactions. |
This interactive table compares the principles and applications of VCD and ECD in the study of chiral molecules.
Computational and Theoretical Chemistry Studies of 5 Chloro 2 Isopropylamino Aniline
Quantum Chemical Calculations
Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and energy of a molecule. These calculations are crucial for understanding a molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized molecules. For a molecule like 5-Chloro-2-(isopropylamino)aniline, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate various electronic properties.
Key insights from DFT calculations include:
Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
Electronic Properties: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactions.
A hypothetical table of electronic properties for this compound derived from a DFT calculation is presented below.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Energy of the outermost electron orbital; related to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest empty electron orbital; related to electron affinity. |
| HOMO-LUMO Gap | 4.6 eV | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | 3.5 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.3 | A measure of the molecule's resistance to change in its electron distribution. |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic amines.
Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally intensive but can provide higher accuracy than DFT. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often used to benchmark results obtained from DFT or for smaller molecules where high precision is paramount. For this compound, ab initio calculations could be used to obtain a highly accurate energy for the optimized geometry or to validate the predictions made by DFT.
The presence of the flexible isopropylamino group means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation around single bonds (torsional barriers). Quantum chemical calculations can map the potential energy surface by systematically rotating the C-N bond of the isopropylamino group and calculating the energy at each step. This would reveal the lowest energy (most stable) conformation and the transition states between different conformers, providing insight into the molecule's flexibility.
Molecular Modeling and Simulation
While quantum mechanics provides a detailed picture of the electronic structure, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.
Molecular Dynamics (MD) simulations use classical mechanics to simulate the movement of atoms in a molecule over a period of time. An MD simulation of this compound, often performed in a simulated solvent environment, would provide a dynamic view of its conformational flexibility. By tracking the atomic trajectories, one can understand how the molecule explores different shapes and interacts with its surroundings. This is particularly useful for understanding how the molecule might behave in a solution. The development of a molecular force field is a prerequisite for such simulations.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second molecule, typically a larger receptor protein. While there are no specified biological targets for this compound, docking studies would be the method of choice to investigate its potential interactions within the binding site of a specific enzyme or receptor. The simulation would calculate the binding energy and identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. This type of study is purely predictive and is used to generate hypotheses about a molecule's potential biological interactions, not its direct effects.
Reaction Mechanism Elucidation and Transition State Analysis
Transition state theory is a cornerstone in the computational analysis of reaction mechanisms, providing insights into the high-energy, transient structures that govern the rate of a chemical transformation. solubilityofthings.commasterorganicchemistry.com For this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of various reactions.
Computational Studies of Electrophilic Substitution Pathways
The aniline (B41778) functionality, being a strong electron-donating group, renders the aromatic ring of this compound highly susceptible to electrophilic substitution. byjus.comlibretexts.org The presence of the chloro and isopropylamino substituents, however, introduces electronic and steric complexities that influence the regioselectivity of such reactions.
Computational studies, typically employing DFT methods, can model the attack of an electrophile on the benzene (B151609) ring. rsc.org These calculations help in determining the relative stability of the possible intermediates (sigma complexes) and the corresponding transition states. The -NH(isopropyl) group is a strong ortho, para-director, while the chloro group is a deactivating ortho, para-director. Therefore, electrophilic attack would be expected to preferentially occur at the positions ortho and para to the amino group.
A theoretical investigation into the electrophilic substitution of a similar molecule, p-chloroaniline, highlights the utility of DFT in understanding the reactivity of halogenated anilines. jmaterenvironsci.com For this compound, computational models would likely predict that the C4 and C6 positions are the most favorable sites for electrophilic attack, due to the strong activating effect of the adjacent amino group. The steric hindrance from the isopropyl group might slightly disfavor the C3 position.
Table 1: Hypothetical Relative Energies of Intermediates in Electrophilic Nitration of this compound
| Position of Attack | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |
| C4 | 0.0 | Strong resonance stabilization from the amino group. |
| C6 | +2.5 | Resonance stabilization from the amino group, slight steric hindrance. |
| C3 | +8.0 | Steric hindrance from the isopropyl group, less favorable resonance. |
| C1 | +15.0 | Disrupted aromaticity and unfavorable electronic effects. |
Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual values would require specific DFT calculations.
Mechanistic Insights into N-Alkylation and Cross-Coupling Reactions
N-Alkylation: The nitrogen atom of the isopropylamino group in this compound is nucleophilic and can undergo N-alkylation. Computational studies on the N-alkylation of amino derivatives with alcohols, often catalyzed by transition metals, have elucidated detailed reaction mechanisms. acs.orgresearchgate.netacs.org A common pathway involves the "borrowing hydrogen" mechanism, where the alcohol is first oxidized to an aldehyde, which then forms an imine with the amine, followed by the reduction of the imine. DFT calculations can map out the energy profile of this catalytic cycle, identifying the rate-determining step and the role of the catalyst. acs.org
Cross-Coupling Reactions: The chloro-substituent on the aromatic ring makes this compound a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. numberanalytics.comnih.govnih.gov These reactions are fundamental in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods, especially DFT, are widely used for the prediction of spectroscopic parameters with a high degree of accuracy. d-nb.infonih.gov These predictions are valuable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of computational chemistry. d-nb.infoaminer.org The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. nih.gov By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts. For this compound, theoretical predictions can help in assigning the signals in the experimental NMR spectra, especially for the aromatic protons and carbons where the substituent effects are complex.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Hypothetical)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 | 142.5 | - |
| C2 | 120.8 | - |
| C3 | 115.2 | 6.75 |
| C4 | 128.9 | 7.10 |
| C5 | 118.0 | - |
| C6 | 112.5 | 6.60 |
| CH (isopropyl) | 45.3 | 3.60 |
| CH₃ (isopropyl) | 22.8 | 1.25 |
| NH | - | 4.50 |
Note: These values are hypothetical and serve as an illustration of what computational predictions would provide. The accuracy of such predictions depends on the level of theory and the solvent model used. d-nb.info
IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated using computational methods. By computing the second derivatives of the energy with respect to the atomic positions, the harmonic vibrational frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. Theoretical IR spectra can aid in the identification of characteristic functional group vibrations, such as the N-H stretch, C-N stretch, and the aromatic C-H and C-C vibrations of this compound.
Quantitative Structure-Reactivity Relationship (QSRR) Analysis
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. researchgate.net For a set of aniline derivatives, a QSRR model could be developed to predict their reactivity in a specific reaction, such as electrophilic substitution or N-alkylation.
The first step in a QSRR study involves the calculation of a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or thermodynamic (e.g., heat of formation). For this compound and its analogs, these descriptors would be calculated using computational methods like DFT.
Subsequently, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that relates the calculated descriptors to the experimentally measured reactivity (e.g., reaction rate constants). A robust QSRR model can then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. For instance, a QSRR study on aniline derivatives could reveal that the reactivity is primarily governed by the electron density on the nitrogen atom and the energy of the highest occupied molecular orbital (HOMO). researchgate.net
Applications of 5 Chloro 2 Isopropylamino Aniline in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Molecule Synthesis
5-Chloro-2-(isopropylamino)aniline, with its distinct substitution pattern—a chlorine atom, an isopropylamino group, and a primary amine on the benzene (B151609) ring—presents a versatile scaffold for the synthesis of more complex molecules. The electronic nature and steric hindrance of these groups influence the reactivity of the aniline (B41778) core, allowing for selective chemical transformations.
Precursor for Advanced Pharmaceutical Intermediates
While the broader class of chlorinated anilines is integral to medicinal chemistry, detailed research specifically documenting the role of this compound as a direct precursor for advanced pharmaceutical intermediates is not extensively available in publicly accessible literature. The presence of chlorine is a common feature in many FDA-approved drugs, often enhancing their metabolic stability and binding affinity. In principle, the structural motifs within this compound could be elaborated through various synthetic transformations, such as cyclization or coupling reactions, to form heterocyclic systems that are prevalent in pharmacologically active compounds. The combination of the chloro and amino groups makes it a candidate for building quinoline, quinazoline, or benzodiazepine-like structures, which are scaffolds for numerous therapeutic agents. However, specific examples of its direct application in the synthesis of named pharmaceutical ingredients remain limited in current research databases.
Building Block for Agrochemicals and Specialty Chemicals
Substituted anilines are foundational to the agrochemical industry, serving as starting materials for a range of herbicides, fungicides, and insecticides. For instance, related compounds like 5-chloro-2-methylaniline (B43014) are utilized as intermediates in the synthesis of pigments and pesticides. The structural features of this compound suggest its potential as a valuable building block in this sector. The chloro substituent can contribute to the biological activity of the final product, a common strategy in agrochemical design. The amino groups provide reactive sites for further chemical modification to build the desired active molecule. Despite this potential, specific patents or studies detailing the synthesis of commercial agrochemicals or specialty chemicals directly from this compound are not prominently documented.
Development of Catalytic Ligands
The development of novel ligands is a cornerstone of modern catalysis, particularly in the realm of asymmetric synthesis where the ligand architecture dictates the stereochemical outcome of a reaction.
Applications in Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry. The efficacy of an asymmetric catalyst is highly dependent on the chiral ligand. While there is extensive research on various chiral ligands, those derived specifically from this compound are not currently described in published studies. The potential application of such hypothetical ligands would span a wide range of transformations, including asymmetric hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions.
Use in Material Science Research
In material science, monomers and building blocks with specific functional groups are sought after to create polymers and functional materials with desired characteristics.
While substituted anilines can be used as monomers in the synthesis of conductive polymers like polyaniline, or as building blocks for functional organic materials such as those used in electronics or as pigments, specific research on the use of this compound for these purposes is not available. The copolymerization of aniline with substituted anilines can be a method to modify the properties of the resulting materials. Theoretically, the incorporation of this compound as a monomer could influence the solubility, thermal stability, and electronic properties of a polymer, but experimental data on this specific application is lacking.
Precursor for Polymeric Systems
The synthesis of conductive polymers, particularly those based on polyaniline (PANI), is a field of intensive research due to their wide range of applications in electronics, sensors, and anti-corrosion coatings. nih.govnih.gov The properties of polyanilines can be finely tuned by the introduction of substituents on the aniline monomer unit. nih.govrsc.orgresearchgate.net These modifications can influence the polymer's solubility, conductivity, and processability. rsc.orgresearchgate.nettubitak.gov.trijirset.com The general method for synthesizing polyaniline and its derivatives involves the oxidative polymerization of the corresponding aniline monomers, typically in an acidic medium. nih.gov
Despite the extensive research into substituted polyanilines, a review of the scientific literature and patent databases reveals no specific studies on the use of this compound as a monomer for the synthesis of polymeric systems. While the presence of the amino group suggests its potential to undergo oxidative polymerization, and the chloro and isopropylamino substituents would be expected to influence the resulting polymer's properties, no documented examples of such a polymer have been found. The synthesis of polymers from various other N-alkylanilines and chloro-substituted anilines has been reported, highlighting the general potential of this class of compounds in polymer chemistry. acs.orgacs.org However, specific research findings on polymers derived from this compound are not available in the current body of scientific literature.
Components in Optoelectronic Materials
Optoelectronic materials, which interact with light and electricity, are crucial for devices such as LEDs, solar cells, and photodetectors. Organic molecules with tailored electronic properties are increasingly being investigated for these applications. acs.org The electronic characteristics of organic compounds, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, determine their suitability for optoelectronic applications. acs.orgmdpi.com Substitution of aromatic systems with various functional groups is a key strategy for tuning these properties. acs.orgmdpi.com
A comprehensive search of the scientific literature indicates that there are no published studies on the application of this compound in optoelectronic materials. Theoretical studies predicting the electronic and optical properties of materials containing this specific molecule are also absent from the available literature. While computational studies have been performed on other substituted anilines and their oligomers to assess their potential as semiconducting materials, this compound has not been the subject of these investigations. acs.orgphyschemres.org Therefore, its potential in this field remains unexplored.
Application in Dye Synthesis
Azo dyes represent the largest and most versatile class of synthetic colorants, widely used in the textile, printing, and food industries. nih.gov The fundamental chemistry of azo dye synthesis involves a two-step process: diazotization and coupling. nih.govunb.cacuhk.edu.hkresearchgate.net In the first step, a primary aromatic amine is converted into a diazonium salt by reaction with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. unb.cacuhk.edu.hkresearchgate.netekb.eg In the second step, this highly reactive diazonium salt is coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative, to form the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the color of the dye. unb.cacuhk.edu.hkresearchgate.netrsc.org
Substituted anilines are common precursors for the diazo component in azo dye synthesis. ijirset.comwisdomlib.org The nature and position of the substituents on the aniline ring can significantly influence the color, fastness, and other properties of the resulting dye. ijirset.com Given its structure as a primary aromatic amine, this compound could theoretically serve as a precursor for the synthesis of azo dyes. The primary amino group is available for diazotization.
However, a detailed review of the scientific literature and patent landscape reveals no specific examples of azo dyes synthesized from this compound. While the general principles of azo dye chemistry suggest its potential utility in this field, there are no documented research findings or specific dye structures reported that use this particular compound as a starting material. researchgate.net
Future Research Directions for 5 Chloro 2 Isopropylamino Aniline
Exploration of Novel Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. While traditional methods for synthesizing substituted anilines often rely on harsh reagents and generate significant waste, future research should focus on greener alternatives for the production of 5-Chloro-2-(isopropylamino)aniline.
Current synthesis strategies for similar compounds, such as 5-chloro-2-methyl aniline (B41778), involve the reduction of a nitro group, for instance, using a polysulfide solution. google.com Another approach involves the amination of dichloronitrobenzene under high pressure and temperature. google.com These methods, however, can produce substantial amounts of acidic or saline wastewater. google.com
Future research should pivot towards sustainable methodologies that minimize environmental impact. rsc.org This includes the use of water-based solvent systems on platforms like filter paper, which has shown success in streamlining the synthesis of other nitrogen-containing compounds and improving green metrics. rsc.orgresearchgate.net The exploration of biocatalysis, using enzymes to perform key transformations, or photoredox catalysis could offer highly selective and less energy-intensive routes. A comparison of potential synthetic approaches is detailed in Table 1.
Table 1: Comparison of Synthetic Approaches for Substituted Anilines
| Feature | Traditional Methods (e.g., Nitro Reduction, Amination) | Proposed Sustainable Methodologies |
| Reagents | Often involves strong acids, bases, metal catalysts (e.g., iron), polysulfides. google.comchemicalbook.comgoogle.com | Biocatalysts (enzymes), photocatalysts, biodegradable reagents. |
| Solvents | Often high-boiling point organic solvents. | Water, supercritical CO₂, bio-based solvents, or solvent-free conditions. rsc.org |
| Byproducts | Significant generation of inorganic salts and acidic/basic waste. google.com | Minimal waste, with byproducts that are often benign (e.g., water). |
| Energy Input | Frequently requires high temperatures and pressures. google.com | Often proceeds at or near ambient temperature and pressure. |
| Efficiency | Can have high yields but poor atom economy. google.com | Aims for high atom economy and high yields under mild conditions. researchgate.net |
Investigation of Undiscovered Reactivity Patterns
The electronic dichotomy of the substituents on this compound—the deactivating, meta-directing chloro group and the activating, ortho-, para-directing isopropylamino group—suggests a complex and potentially unique reactivity profile. The interplay between these groups could lead to regioselectivity in electrophilic aromatic substitution that defies simple predictive models.
Kinetic and mechanistic studies on the reactions of various substituted anilines have demonstrated that substituent effects significantly influence reaction rates and pathways. rsc.orgresearchgate.net For instance, the degradation of chloroanilines can be influenced by the position and number of chlorine atoms. mdpi.com Future work should systematically probe the reactivity of this compound in a range of fundamental organic reactions. This includes:
Electrophilic Aromatic Substitution: Detailed studies on nitration, halogenation, sulfonation, and Friedel-Crafts reactions to map the regiochemical outcomes and quantify the directing effects of the existing substituents.
Oxidative Coupling Reactions: Investigating its behavior under oxidative conditions to form novel dimeric or polymeric structures.
C-N and C-C Cross-Coupling: Exploring its utility in modern coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Heck) to understand how the substituents affect catalyst performance and reaction efficiency. The reaction of N-[chloro(diorganyl)silyl]anilines with isopropylamine (B41738) has been studied, suggesting pathways for forming new silicon-nitrogen bonds which could be a fruitful area of exploration. researchgate.net
Design and Synthesis of Advanced Derivatives with Tuned Properties
This compound is an ideal scaffold for the design and synthesis of advanced derivatives with specific, tunable properties. By chemically modifying the aniline nitrogen or the aromatic ring, new molecules with applications in materials science, agrochemicals, or pharmaceuticals can be accessed.
Aniline derivatives are widely used as precursors for biologically active compounds and functional materials. ontosight.ai For example, Schiff bases derived from substituted anilines have shown antimicrobial activity. bhu.ac.in Similarly, benzoxazole (B165842) derivatives, which can be synthesized from chloroanilines, exhibit antifungal and antibacterial properties. nih.gov
Future research should focus on creating libraries of derivatives from this compound. The steric bulk of the isopropyl group and the electronic nature of the chloro substituent could be leveraged to fine-tune the properties of the resulting molecules. Potential target derivatives are outlined in Table 2.
Table 2: Potential Derivatives of this compound and Target Properties
| Derivative Class | Synthetic Approach | Potential Tuned Property / Application |
| Schiff Bases | Condensation with various aldehydes. bhu.ac.in | Antimicrobial agents, liquid crystals, fluorescent sensors. |
| Amides/Sulfonamides | Acylation/sulfonylation of the amino group. | Herbicidal/pesticidal activity, pharmaceutical intermediates. |
| Azobenzenes | Diazotization followed by coupling with electron-rich aromatics. | Molecular switches, dyes and pigments, nonlinear optical materials. |
| Heterocyclic Systems | Cyclocondensation reactions (e.g., Skraup, Fischer indole). | Biologically active scaffolds (e.g., quinolines, indoles). |
| N-Oxides | Oxidation of the amino group. | Synthetic intermediates with altered reactivity. |
Deeper Mechanistic Understanding of Complex Transformations
To fully exploit the synthetic potential of this compound, a deep mechanistic understanding of its transformations is crucial. While general mechanisms for reactions involving anilines are known, the specific influence of the 5-chloro and 2-isopropylamino substitution pattern warrants detailed investigation. rsc.org
Future research should employ a combination of experimental and computational methods to elucidate reaction mechanisms. This includes:
In-situ Spectroscopic Monitoring: Using techniques like NMR and IR spectroscopy to identify and characterize transient intermediates and transition states.
Kinetic Studies: Measuring reaction rates under varying conditions (temperature, concentration, catalyst) to determine reaction orders and activation parameters. rsc.orgresearchgate.net
Computational Modeling (DFT): Calculating reaction energy profiles, transition state geometries, and molecular orbital interactions to provide a theoretical framework for observed reactivity and regioselectivity.
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for building molecular complexity efficiently. nih.gov Anilines are common components in many well-known MCRs, such as the Povarov, Ugi, and Strecker reactions. nih.gov
The structure of this compound makes it an excellent candidate for use in MCRs. Its primary amino group can readily participate in imine formation, a key step in many of these reaction cascades. The electronic and steric properties conferred by its substituents could influence the stereochemical outcome and reaction efficiency, potentially leading to novel molecular scaffolds that would be difficult to access through traditional stepwise synthesis.
Future research should focus on systematically exploring the integration of this compound into various MCRs. This would not only serve as a method for rapidly generating diverse libraries of complex molecules but also as a means to discover new reactivity patterns and applications for this versatile building block. The development of enantioselective MCRs using this aniline derivative in the presence of chiral catalysts could be a particularly promising avenue. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
